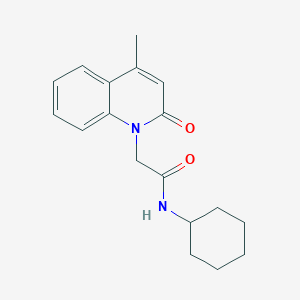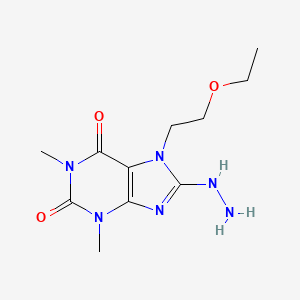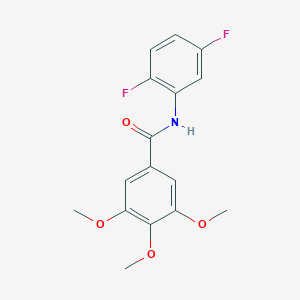![molecular formula C21H12Cl2O4 B4989464 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate](/img/structure/B4989464.png)
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate, commonly known as MOBC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOBC belongs to the class of coumarin derivatives and has shown promising results in scientific research for its diverse range of applications.
Mécanisme D'action
The mechanism of action of MOBC is not fully understood. However, studies have suggested that MOBC may exert its effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. MOBC has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that MOBC has a diverse range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in vitro and in vivo. MOBC has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, MOBC has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MOBC is its diverse range of potential applications in scientific research. It has shown promising results in various fields, including anti-inflammatory, antioxidant, and anticancer research. However, one of the limitations of MOBC is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for MOBC research. One potential area of research is the development of MOBC analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential use of MOBC as a therapeutic agent for Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of MOBC and its potential applications in other fields, such as cardiovascular disease and neurodegenerative disorders.
Conclusion:
In conclusion, MOBC is a synthetic compound that has shown promising results in scientific research for its diverse range of potential applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties, as well as its potential use as an inhibitor of acetylcholinesterase. While MOBC has some limitations, such as its limited solubility in water, its potential applications in various fields make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of MOBC involves the reaction between 4-Methylumbelliferone and 2,4-dichlorobenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts. This reaction leads to the formation of MOBC as a white crystalline solid.
Applications De Recherche Scientifique
MOBC has been widely used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. MOBC has also shown potential as an inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
(4-methyl-6-oxobenzo[c]chromen-3-yl) 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2O4/c1-11-18(26-21(25)16-7-6-12(22)10-17(16)23)9-8-14-13-4-2-3-5-15(13)20(24)27-19(11)14/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQKFDLUOFEPJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-iodo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4989393.png)

![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4989410.png)
![2-chloro-N-(3,4-dimethylphenyl)-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B4989418.png)


![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B4989437.png)
![2-methyl-N-(1-{1-[1-methyl-2-(methylthio)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4989444.png)
![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B4989450.png)

![2-(2-methoxyphenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4989467.png)
![N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4989478.png)
![1,1'-[2-(1-adamantyl)-1,3-dioxo-1,3-propanediyl]bis(4-methylpiperazine)](/img/structure/B4989491.png)
![1-[(4-bromophenoxy)acetyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B4989504.png)